
4-Amino-5-(aminomethyl)pyrimidine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-(aminomethyl)pyrimidine-2-thiol: is an organic compound belonging to the class of aminopyrimidines It features a pyrimidine ring substituted with amino groups at the 4 and 5 positions and a thiol group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-amino-2-chloropyrimidine with formaldehyde and ammonia to form 4-amino-5-(aminomethyl)pyrimidine, which is then treated with thiourea to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-5-(aminomethyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Amino-5-(aminomethyl)pyrimidine-2-thiol is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules. It has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways .
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent and in the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological molecules makes it a candidate for drug discovery .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Amino-5-(aminomethyl)pyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, preventing its normal function. This inhibition can disrupt metabolic pathways, leading to various biological effects . The thiol group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
4-Amino-5-(aminomethyl)-2-methylpyrimidine: Similar structure but with a methyl group instead of a thiol group.
4-Amino-5-hydroxymethyl-2-methylpyrimidine: Contains a hydroxymethyl group instead of an aminomethyl group.
2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one: A related compound with a different ring structure.
Uniqueness: 4-Amino-5-(aminomethyl)pyrimidine-2-thiol is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C5H8N4S |
|---|---|
Molekulargewicht |
156.21 g/mol |
IUPAC-Name |
6-amino-5-(aminomethyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C5H8N4S/c6-1-3-2-8-5(10)9-4(3)7/h2H,1,6H2,(H3,7,8,9,10) |
InChI-Schlüssel |
VPUPZJVXYMDEFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=S)NC(=C1CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one](/img/structure/B13107111.png)
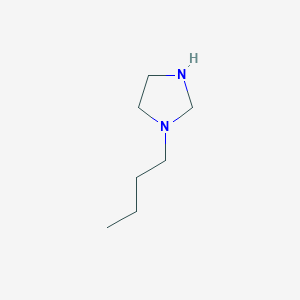
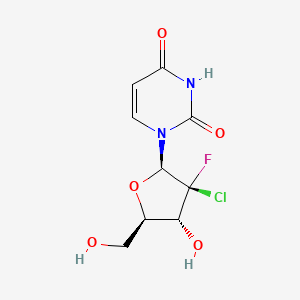
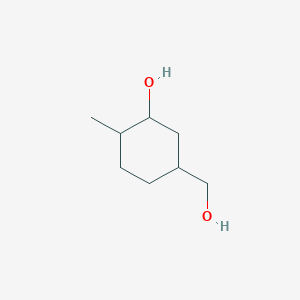
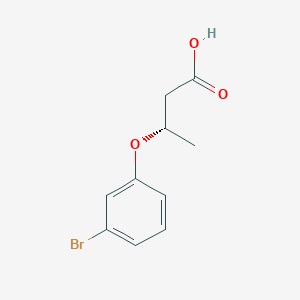
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13107150.png)
![2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B13107151.png)
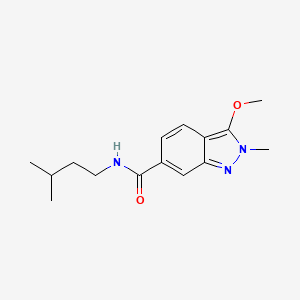
![7-Bromo-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B13107161.png)

![Benzo[b]thiophene-3-carboximidamide](/img/structure/B13107168.png)


